![molecular formula C13H9ClN2O3S B3035735 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile CAS No. 338411-91-9](/img/structure/B3035735.png)
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile
Overview
Description
The compound “2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile” appears to contain a sulfonyl group attached to a 4-chlorophenyl group, a methoxy group, and a nitrile group. These functional groups are common in many organic compounds and can impart various chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The sulfonyl group is a strong electron-withdrawing group, which could influence the electronic distribution in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the nitrile group can undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a sulfonyl group could increase the compound’s acidity, while the nitrile group could make it more polar .Scientific Research Applications
Synthesis and Characterization
- Synthesis, Characterization, and Properties : A compound similar to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, namely 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, was synthesized and characterized using spectroscopic methods and single crystal X-ray diffraction. This compound exhibited strong blue fluorescence and high thermal stability up to 300°C (Suwunwong, Chantrapromma & Fun, 2013).
Antiviral Activity
- Synthesis and Antiviral Activity : The synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid, showed certain anti-tobacco mosaic virus activity (Chen et al., 2010).
Anti-tubercular Evaluation
- Synthesis and Anti-tubercular Evaluation : A compound, 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-methoxynicotinonitrile, showed inhibitory activity against Mycobacterium tuberculosis, demonstrating more potency than some standard anti-tubercular drugs (Manikannan, Muthusubramanian, Yogeeswari & Sriram, 2010).
Chemical Structure and Inhibitory Activity
- Chemical Structure and Inhibitory Activity : Research on 3-(phenylsulfonyl)-1-phenylimidazolidine-2,4-dione derivatives, including a compound with a similar structure to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, revealed their ability to selectively inhibit human heart chymase (Niwata et al., 1997).
Environmental Studies
- Investigating Sorption Behavior : A study on chlorsulfuron, a compound related to 2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile, explored its sorption behavior in different soils, providing insights into environmental interactions (Ahmad, 2017).
Synthesis and Cyclization Reactions
- Synthesis and Cyclization Reactions : Research detailed the preparation and cyclization of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its transformation into 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole (Diana et al., 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-4-methoxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3S/c1-19-12-6-7-16-13(11(12)8-15)20(17,18)10-4-2-9(14)3-5-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCCAUYWQJDOLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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